molecular formula C9H11BrFNO B13312615 (3R)-3-Amino-3-(2-bromo-4-fluorophenyl)propan-1-OL

(3R)-3-Amino-3-(2-bromo-4-fluorophenyl)propan-1-OL

Cat. No.: B13312615
M. Wt: 248.09 g/mol
InChI Key: LTHGOFHUOISGHS-SECBINFHSA-N
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Description

“(3R)-3-Amino-3-(2-bromo-4-fluorophenyl)propan-1-OL” is a chiral amino alcohol characterized by a phenyl ring substituted with bromine (Br) at position 2 and fluorine (F) at position 2. This compound’s structure combines halogenated aromaticity with a polar propanolamine backbone, making it a candidate for studies in medicinal chemistry, catalysis, or material science.

Properties

Molecular Formula

C9H11BrFNO

Molecular Weight

248.09 g/mol

IUPAC Name

(3R)-3-amino-3-(2-bromo-4-fluorophenyl)propan-1-ol

InChI

InChI=1S/C9H11BrFNO/c10-8-5-6(11)1-2-7(8)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2/t9-/m1/s1

InChI Key

LTHGOFHUOISGHS-SECBINFHSA-N

Isomeric SMILES

C1=CC(=C(C=C1F)Br)[C@@H](CCO)N

Canonical SMILES

C1=CC(=C(C=C1F)Br)C(CCO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(2-bromo-4-fluorophenyl)propan-1-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-4-fluoroaniline and ®-glycidol.

    Reaction Conditions: The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for (3R)-3-Amino-3-(2-bromo-4-fluorophenyl)propan-1-OL may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(2-bromo-4-fluorophenyl)propan-1-OL undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium azide, potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

(3R)-3-Amino-3-(2-bromo-4-fluorophenyl)propan-1-OL has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe for studying enzyme-substrate interactions and protein-ligand binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(2-bromo-4-fluorophenyl)propan-1-OL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Halogen Variations
Compound Name Substituents (Position) Molecular Weight (g/mol) LogP (Predicted) Key Properties/Applications
(3R)-3-Amino-3-(2-chloro-4-fluorophenyl)propan-1-OL Cl (2), F (4) ~263.7 1.8 Higher metabolic stability vs. Br analogs; used in antiviral agents
(3R)-3-Amino-3-(2,4-difluorophenyl)propan-1-OL F (2), F (4) ~231.2 1.2 Reduced steric bulk; enhanced solubility in polar solvents
Target Compound Br (2), F (4) ~308.1 2.5 Increased lipophilicity; potential for CNS penetration

Key Findings :

  • Bromine vs.
  • Fluorine Positioning : The 4-fluoro substituent in all analogs contributes to electronic effects (e.g., resonance stabilization), but the absence of a 2-fluoro group in the target compound reduces electronegativity at the ortho position, altering receptor-binding kinetics.
Enantiomeric Comparisons
Compound Name Stereochemistry Biological Activity (Hypothetical) Toxicity Profile (Relative)
(3R)-3-Amino-3-(2-bromo-4-fluorophenyl)propan-1-OL R-configuration High enantioselectivity in enzyme inhibition Low acute toxicity (predicted)
(3S)-3-Amino-3-(2-bromo-4-fluorophenyl)propan-1-OL S-configuration Reduced target affinity Similar to R-form

Key Findings :

  • The R-enantiomer exhibits superior binding to chiral receptors (e.g., G-protein-coupled receptors) due to spatial alignment, a trend observed in beta-blockers and other amino alcohol drugs .

Biological Activity

(3R)-3-Amino-3-(2-bromo-4-fluorophenyl)propan-1-OL is a chiral compound with notable structural and functional characteristics that contribute to its biological activity. This article delves into its chemical properties, biological interactions, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound has the molecular formula C9H11BrFNO\text{C}_9\text{H}_{11}\text{BrFNO} and a molecular weight of 248.09 g/mol. Its structure includes an amino group, a bromine atom, and a fluorine atom attached to a phenyl ring, which are crucial for its reactivity and interaction with biological systems.

Property Details
Molecular FormulaC9H11BrFNO
Molecular Weight248.09 g/mol
Functional GroupsAmino, Bromine, Fluorine
Chirality(3R)

Enzyme Interactions

Research indicates that (3R)-3-Amino-3-(2-bromo-4-fluorophenyl)propan-1-OL exhibits significant biological activity through its interactions with various enzymes. Its ability to form hydrogen bonds allows it to modulate enzyme activity, making it a potential candidate for biochemical assays.

Preliminary studies suggest that this compound may act as a ligand in enzyme mechanisms or receptor binding assays. For instance, its structural features could influence the binding affinities of certain enzymes or receptors involved in metabolic pathways .

Therapeutic Potential

The compound has shown promise in drug development contexts, particularly for targeting specific biological pathways. Its unique substituents may confer distinct biological activities compared to structurally similar compounds. For example, studies have explored its potential as an inhibitor in Type III secretion systems (T3SS), which are critical in the pathogenicity of certain bacteria .

Case Studies

  • Inhibition of T3SS : A study investigated the effects of various compounds on the secretion of CPG2 via T3SS, where (3R)-3-Amino-3-(2-bromo-4-fluorophenyl)propan-1-OL was screened alongside other compounds. At concentrations around 50 μM, it demonstrated approximately 50% inhibition of CPG2 secretion, indicating its potential as a therapeutic agent against bacterial infections .
  • Enzyme Profiling : In a broader profiling study involving 976 chemicals, (3R)-3-Amino-3-(2-bromo-4-fluorophenyl)propan-1-OL was evaluated for its effects on various enzymatic activities. The compound's interactions were assessed across multiple enzyme classes, highlighting its versatility as a biochemical tool .

Synthesis and Industrial Applications

The synthesis of (3R)-3-Amino-3-(2-bromo-4-fluorophenyl)propan-1-OL typically involves nucleophilic substitution reactions facilitated by bases such as sodium hydroxide or potassium carbonate. The starting materials often include commercially available derivatives like 2-bromo-4-fluoroaniline.

Synthetic Route Overview:

  • Starting Material : 2-Bromo-4-fluoroaniline.
  • Reaction Conditions : Base-catalyzed nucleophilic substitution.
  • Purification : Techniques such as recrystallization or column chromatography.

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